ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate
Description
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a synthetic derivative of saccharin (1,1-dioxobenzo[d]isothiazol-3(2H)-one), featuring a propanamido linker and a para-substituted ethyl benzoate ester. This compound belongs to the class of N-substituted benzisothiazolones, which are characterized by their sulfonamide (S=O) and ketone (C=O) groups on the fused benzene-isothiazole ring. Its synthesis typically involves nucleophilic substitution or esterification reactions, as seen in related compounds .
Properties
IUPAC Name |
ethyl 4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-3-27-19(24)13-8-10-14(11-9-13)20-17(22)12(2)21-18(23)15-6-4-5-7-16(15)28(21,25)26/h4-12H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDBHYFTHZAXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxobenzo[d]isothiazole-2(3H)-carbaldehyde with an appropriate amine, followed by esterification with ethyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial and anticancer agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate involves its interaction with specific molecular targets. The benzo[d]isothiazole core can inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate with analogous benzisothiazolone derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues with Varying Ester Groups
- Ethyl esters generally exhibit higher lipophilicity than methyl esters, favoring membrane permeability but possibly reducing solubility .
Analogues with Alternative Substituents
- Key Observations: The sulfone group (1,1-dioxide) in the target compound enhances electron-withdrawing effects, stabilizing the isothiazolone ring and modulating reactivity . Nitrile derivatives (e.g., compound 2 in ) exhibit superior antioxidant activity due to radical scavenging by the cyano group.
Pharmacological Profile Comparison
- Molecular Docking Insights :
Biological Activity
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a complex organic compound with significant potential for various biological applications. This article delves into its biological activity, synthesizing data from multiple studies to provide an authoritative overview.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 402.4 g/mol. Its structure includes an ethyl ester group, a benzo[d]isothiazole derivative, and oxo functional groups that contribute to its reactivity and biological activity. The presence of the 1,1-dioxide moiety enhances its potential interactions within biological systems.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with isothiazole structures are known for their antimicrobial properties. This compound may exhibit similar effects against various pathogens.
- Anticancer Activity : The compound's structural features suggest potential anticancer properties, particularly against hepatic cancer cells. Studies have shown that derivatives of isothiazole can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Research has indicated that related compounds can reduce inflammatory markers such as IL-6 and TNF-α, suggesting that this compound may also possess anti-inflammatory properties.
Comparative Analysis of Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate | Dioxo isoquinoline structure | Antimicrobial |
| Benzamide derivatives | Amide functional group | Anticancer |
| Isothiazole derivatives | Similar heterocyclic structure | Antimicrobial and anticancer |
This table highlights the potential of this compound to possess distinct mechanisms of action due to its unique combination of functional groups.
Synthesis and Evaluation
A study synthesized various derivatives of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl), evaluating their biological activities. The synthesized compounds were tested for:
- Antioxidant Activity : Several esters demonstrated excellent antioxidant properties.
- Antibacterial and Antifungal Activity : Compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
In Vivo and In Vitro Studies
In vitro studies on hepatic cancer cells revealed that certain derivatives exhibited significant cytotoxic effects, indicating potential for development as anticancer agents. Additionally, in vivo studies demonstrated anti-inflammatory effects in animal models, correlating with reduced levels of inflammatory cytokines.
Q & A
Basic: What synthetic routes are commonly employed to prepare ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling the benzo[d]isothiazolone core with a propanamido linker and ethyl benzoate moiety. Key steps include:
- Intermediate preparation : The 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl fragment is synthesized via cyclization of thiosalicylic acid derivatives under oxidative conditions (e.g., using H₂O₂ or SOCl₂) .
- Amide bond formation : The propanamido linker is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzoisothiazolone and 4-aminobenzoic acid derivatives.
- Esterification : The final ethyl ester is formed using ethanol under acidic conditions (e.g., H₂SO₄ catalysis).
Optimization strategies : - Temperature control (0–5°C for coupling reactions to minimize side products).
- Solvent selection (polar aprotic solvents like DMF improve solubility of intermediates).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can researchers resolve contradictions in reported biological activities of benzo[d]isothiazolone derivatives?
Answer:
Discrepancies in biological data (e.g., antimicrobial potency) may arise from:
- Assay variability : Differences in microbial strains, inoculum size, or incubation time. Standardize protocols using CLSI guidelines.
- Compound purity : Verify purity via HPLC (>95%) and characterize by HRMS to rule out impurities affecting activity .
- Structural analogs : Compare activities of derivatives with systematic substitutions (e.g., halogenation at the phenyl ring) to identify critical pharmacophores .
- Solubility effects : Use DMSO stock solutions with concentrations ≤1% to avoid solvent toxicity in cell-based assays .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the presence of the ethyl ester (δ ~4.3 ppm for -OCH₂CH₃, δ ~1.3 ppm for -CH₃), benzoisothiazolone (δ ~7.5–8.5 ppm for aromatic protons), and amide (δ ~6.5–7.0 ppm for NH) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide, S=O at ~1150–1250 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₁₉H₁₇N₂O₆S: 413.08) .
- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) using single-crystal data .
Advanced: What computational methods are used to predict the binding mode of this compound to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). The benzoisothiazolone’s sulfone group may form hydrogen bonds with active-site residues .
- MD simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR modeling : Develop regression models correlating substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon or nitrogen to avoid oxidation of the sulfone group.
- Solvent : Dissolve in anhydrous DMSO (seal with parafilm) for long-term storage; avoid aqueous buffers to prevent hydrolysis of the ester .
Advanced: How can crystallographic data address uncertainties in the compound’s tautomeric forms?
Answer:
- Single-crystal X-ray diffraction : Resolves tautomerism in the benzoisothiazolone ring (e.g., lactam-lactim equilibrium). For example, bond lengths (C=O at 1.21 Å vs. C–O at 1.34 Å) confirm the dominant tautomer .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S=O···H–N hydrogen bonds) stabilizing the crystal lattice .
Basic: What in vitro assays are suitable for evaluating the compound’s antimicrobial activity?
Answer:
- Broth microdilution (MIC) : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains .
- Time-kill kinetics : Assess bactericidal effects at 2× and 4× MIC over 24 hours.
- Biofilm inhibition : Use crystal violet staining on P. aeruginosa biofilms .
Advanced: How can metabolomic profiling elucidate the compound’s mechanism of action?
Answer:
- LC-MS/MS-based metabolomics : Compare metabolite levels (e.g., ATP, NADH) in treated vs. untreated bacterial cells to identify disrupted pathways .
- 13C isotopic tracing : Track incorporation of labeled glucose into TCA cycle intermediates to assess energy metabolism inhibition .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood due to potential irritancy of sulfone derivatives.
- Waste disposal : Neutralize with 10% NaOH before discarding .
Advanced: How can isotopic labeling (e.g., ²H, ¹³C) aid in pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
